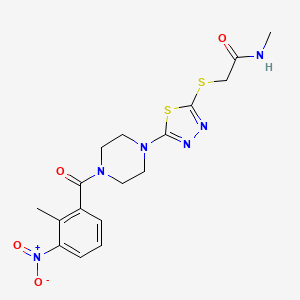

![molecular formula C24H32N6O4 B3005390 Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1189996-27-7](/img/structure/B3005390.png)

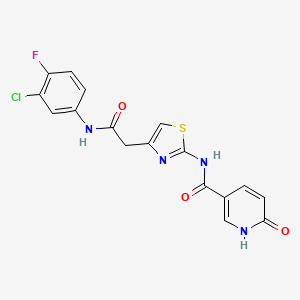

Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C24H32N6O4 and its molecular weight is 468.558. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.

Mode of Action

The compound’s mode of action is likely related to its ability to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA molecule and potentially leading to cell death. This mechanism is often exploited by anticancer agents .

Biochemical Pathways

Given the compound’s potential dna intercalating activity, it can be inferred that it may affect pathways related to dna replication and transcription . Disruption of these pathways can lead to cell cycle arrest and apoptosis, which are common mechanisms of action for anticancer drugs .

Pharmacokinetics

The compound’s potential as an anticancer agent suggests that it may have favorable pharmacokinetic properties that allow it to reach its target sites in the body effectively .

Result of Action

The compound’s DNA intercalating activity can lead to disruption of normal cellular processes, potentially resulting in cell death . This makes the compound a potential candidate for anticancer therapy. In particular, one study found that a similar compound was potent against HepG2, HCT116, and MCF-7 cancer cell lines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, sex, and health status.

This compound represents an interesting area of study for the development of new therapeutic agents, particularly in the field of oncology .

Biochemical Analysis

Biochemical Properties

It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit promising antiviral activity . The greatest antiviral activity among these compounds was found for a compound that showed a reduction of the number of plaques by 25% at 20 mg/ml . This suggests that Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate might interact with viral proteins or enzymes, inhibiting their function and thus reducing viral replication.

Cellular Effects

It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can induce apoptosis in a dose-dependent manner on certain cell lines . This suggests that this compound might influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein . This suggests that this compound might exert its effects at the molecular level by binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity at concentration 160 μg/ml . This suggests that this compound might have similar stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Properties

IUPAC Name |

ethyl 1-[2-[2-(3-methylbutylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O4/c1-4-34-23(32)17-10-13-28(14-11-17)21-22-27-29(15-20(31)25-12-9-16(2)3)24(33)30(22)19-8-6-5-7-18(19)26-21/h5-8,16-17H,4,9-15H2,1-3H3,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNATVVDPAQTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3005316.png)

![Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3005317.png)

![Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3005322.png)

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B3005323.png)

![N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3005329.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B3005330.png)